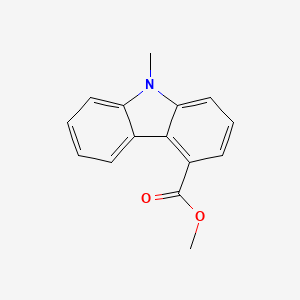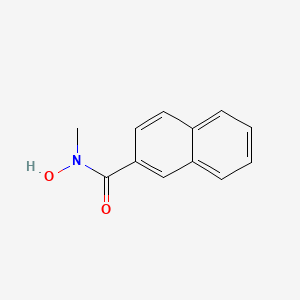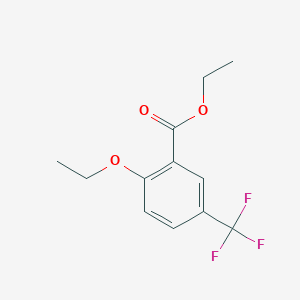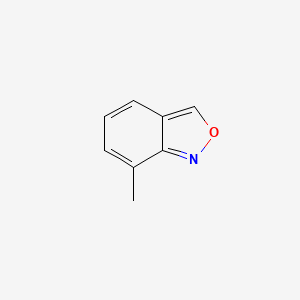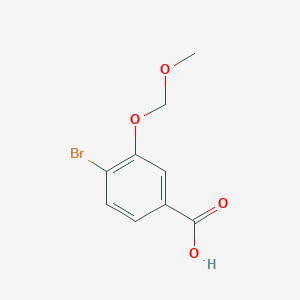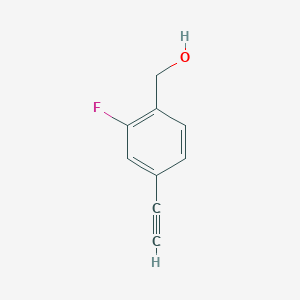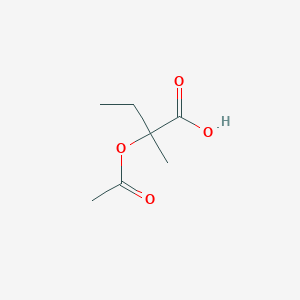
2-(Acetyloxy)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-2-methylbutanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a methylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-2-methylbutanoic acid typically involves the esterification of 2-methylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using acetic anhydride and 2-methylbutanoic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Acetyloxy)-2-methylbutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylbutanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(Acetyloxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Acetyloxy)benzoic acid (Aspirin): Both compounds contain an acetyloxy group, but differ in their core structures.
2-(Acetyloxy)propanoic acid: Similar ester functionality but with a different carbon backbone.
Uniqueness: 2-(Acetyloxy)-2-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
90364-65-1 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-acetyloxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4-7(3,6(9)10)11-5(2)8/h4H2,1-3H3,(H,9,10) |
Clé InChI |
IWLSSGJGHVYXTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



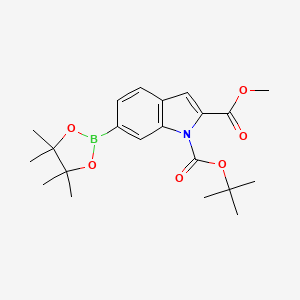

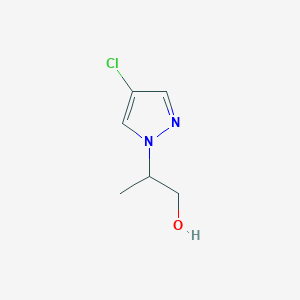
![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
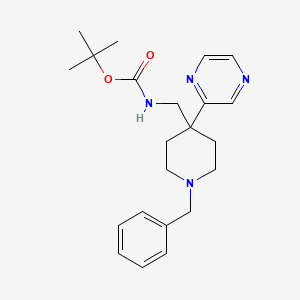
![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)

